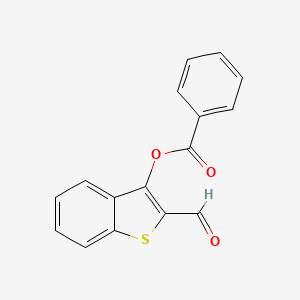
(2-Formyl-1-benzothiophen-3-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Formyl-1-benzothiophen-3-yl) benzoate, also known as FB1, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the benzothiophene family of compounds and is characterized by its ability to inhibit sphingolipid biosynthesis.
作用機序
(2-Formyl-1-benzothiophen-3-yl) benzoate inhibits the enzyme ceramide synthase, which is involved in the biosynthesis of sphingolipids. This inhibition leads to a decrease in the levels of sphingolipids, which in turn leads to a disruption of cellular signaling pathways. The disruption of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One of the main advantages of using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments is its ability to selectively inhibit sphingolipid biosynthesis. This allows researchers to study the effects of sphingolipid metabolism on cellular signaling pathways in a controlled manner. However, one limitation of using this compound is its potential toxicity to non-cancer cells. Careful consideration should be given to the dosage and duration of exposure when using this compound in lab experiments.
将来の方向性
There are several future directions for research involving (2-Formyl-1-benzothiophen-3-yl) benzoate. One area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the study of the effects of this compound on the microbiome and its potential use as a therapeutic agent for diseases associated with dysbiosis. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer and other diseases. However, careful consideration should be given to its potential toxicity to non-cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
合成法
(2-Formyl-1-benzothiophen-3-yl) benzoate can be synthesized via a multi-step process that involves the reaction of 2-bromo-1-benzothiophene with potassium thioacetate, followed by the reaction of the resulting thioester with benzoyl chloride. The final product is obtained by oxidation of the intermediate with potassium permanganate. This synthetic method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
(2-Formyl-1-benzothiophen-3-yl) benzoate has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for cancer therapy. This compound has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, this compound has been used in studies of the effects of sphingolipid metabolism on cellular signaling pathways.
特性
IUPAC Name |
(2-formyl-1-benzothiophen-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPTPMRIYAXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)
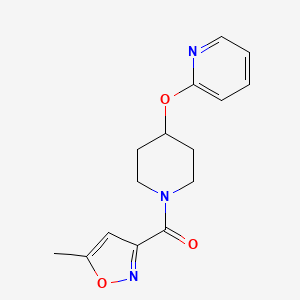
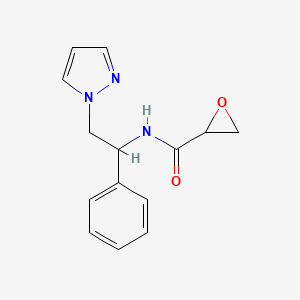
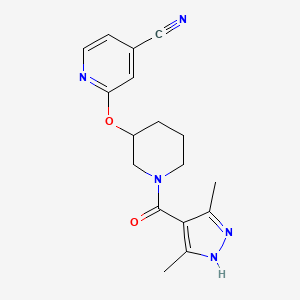
![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

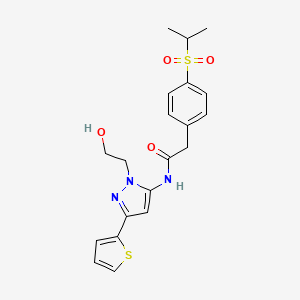
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)

![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)
